molecular formula C15H17N3O3 B2919511 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034226-01-0

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2919511
CAS No.: 2034226-01-0
M. Wt: 287.319
InChI Key: JSJOBOQUNQJZCA-UHFFFAOYSA-N
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Description

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the furan-2-carbonyl piperidine derivative, which is then coupled with 6-methylpyridazine under specific reaction conditions. The coupling reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives of the piperidine ring, and various substituted pyridazine derivatives.

Scientific Research Applications

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine
  • 3-{[1-(furan-2-carbonyl)piperidin-2-yl]oxy}-6-methylpyridazine

Uniqueness

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-6-7-14(17-16-11)21-12-4-2-8-18(10-12)15(19)13-5-3-9-20-13/h3,5-7,9,12H,2,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJOBOQUNQJZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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